Cytidine-5'-diphospho-beta-D-xylose
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H23N3O15P2 |
|---|---|
Molecular Weight |
535.29 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H23N3O15P2/c15-7-1-2-17(14(23)16-7)12-10(21)9(20)6(30-12)4-29-33(24,25)32-34(26,27)31-13-11(22)8(19)5(18)3-28-13/h1-2,5-6,8-13,18-22H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,23)/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
InChI Key |
NWSKPSPTJOAICE-OCIMBMBZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of Cytidine 5 Diphospho Beta D Xylose
The formation of nucleotide sugars is a fundamental process that energizes simple monosaccharides for transfer into complex glycan structures. This activation typically involves the reaction of a sugar-1-phosphate with a nucleoside triphosphate.
Biosynthetic Pathways and Precursors of Cytidine-5'-diphospho-beta-D-xylose
The biosynthesis of CDP-xylose, while not as extensively documented as that of UDP-xylose, is presumed to follow a conserved nucleotidyltransferase mechanism. This pathway is analogous to the synthesis of other CDP-sugars, such as CDP-glucose and the precursors for bacterial teichoic acids. mdpi.comontosight.ai
The central enzyme responsible for the synthesis of CDP-xylose is a putative CTP:xylose-1-phosphate cytidylyltransferase. This enzyme belongs to the broader family of nucleotidyltransferases, which catalyze the transfer of a nucleoside monophosphate group to a phosphate-containing substrate. nih.gov
The reaction proceeds as follows: Xylose-1-Phosphate + CTP ⇌ CDP-xylose + PPi
In this reversible reaction, the enzyme facilitates a nucleophilic attack from the phosphate (B84403) oxygen of xylose-1-phosphate on the α-phosphate of Cytidine (B196190) Triphosphate (CTP). This results in the formation of a high-energy phosphodiester bond linking xylose to Cytidine Diphosphate (B83284) (CDP) and the release of an inorganic pyrophosphate (PPi) molecule. The subsequent hydrolysis of pyrophosphate by ubiquitous pyrophosphatases into two molecules of inorganic phosphate (Pi) drives the reaction equilibrium strongly in the direction of CDP-xylose synthesis.
This mechanism is well-established for other cytidylyltransferases. For instance, CTP:phosphocholine cytidylyltransferase is the rate-limiting enzyme in the synthesis of CDP-choline, a key precursor for the phospholipid phosphatidylcholine. nih.govwikipedia.org Similarly, the synthesis of CDP-glucose is catalyzed by glucose-1-phosphate cytidylyltransferase from CTP and glucose-1-phosphate. ontosight.ai Research on Campylobacter jejuni has identified a sugar nucleotidyltransferase that synthesizes CDP-6-d-fructose from CTP and D-fructose-6-phosphate, highlighting the role of CTP-dependent pathways in bacterial polysaccharide formation. nih.gov
Identification and Characterization of Intermediate Metabolites in CDP-Xylose Formation
The formation of CDP-xylose relies on the availability of two primary precursors. The identification of these intermediates is key to understanding the metabolic context of CDP-xylose synthesis.
| Precursor/Intermediate | Role in Pathway | Source |
| D-Xylose | Initial Substrate | Derived from dietary sources or the breakdown of hemicellulose. |
| Xylose-1-Phosphate | Phosphorylated Intermediate | Formed from D-xylose by the action of a specific kinase, which transfers a phosphate group from ATP. This phosphorylation "traps" the sugar within the cell. |
| Cytidine Triphosphate (CTP) | Nucleotide Donor | A high-energy nucleoside triphosphate that provides the cytidine monophosphate (CMP) moiety and the energy required for the activation reaction. Synthesized through general nucleotide metabolism. nih.gov |
The biosynthetic pathway begins with the phosphorylation of D-xylose to yield xylose-1-phosphate. This intermediate then serves as the substrate for the cytidylyltransferase, which uses CTP to produce the final activated sugar, CDP-xylose. ontosight.ainih.gov
Enzymes Utilizing this compound
Once synthesized, CDP-xylose serves as a glycosyl donor, meaning it provides the xylose unit for transfer onto an acceptor molecule. This transfer is catalyzed by a specific class of enzymes.
Glycosyltransferases and Xylosyltransferases in Xylose Residue Transfer
The enzymes that utilize CDP-xylose are xylosyltransferases, a subclass of glycosyltransferases (GTs). These enzymes are responsible for creating specific glycosidic bonds between the xylose from CDP-xylose and a hydroxyl group on an acceptor molecule, which could be a growing polysaccharide, a lipid, or a protein.
While the majority of characterized xylosyltransferases use UDP-xylose as the donor substrate, particularly in eukaryotes for processes like proteoglycan synthesis, bacteria employ a wider variety of nucleotide sugars. nih.govnih.gov The use of CDP-activated sugars, such as CDP-glycerol and CDP-ribitol, is a hallmark of the synthesis of cell wall polymers like teichoic acids in Gram-positive bacteria. mdpi.com The confirmed biosynthesis of CDP-activated sugars like CDP-6-d-glucitol in the capsular polysaccharides of C. jejuni implies the necessary existence of corresponding glycosyltransferases that can recognize and utilize these CDP-sugars as donors. nih.gov Therefore, it is certain that organisms producing CDP-xylose possess specific xylosyltransferases that recognize the cytidine diphosphate leaving group.
Specificity and Catalytic Mechanisms of CDP-Xylose-Dependent Glycosyltransferases
Glycosyltransferases exhibit high specificity for both the nucleotide sugar donor and the acceptor substrate. A CDP-xylose-dependent xylosyltransferase must have a binding pocket that precisely accommodates the structure of CDP-xylose, distinguishing it from other nucleotide sugars like UDP-xylose or GDP-mannose.
The catalytic mechanisms of glycosyltransferases are generally classified as either "inverting" or "retaining," based on the stereochemistry of the anomeric carbon of the sugar before and after transfer.
Inverting Glycosyltransferases: These enzymes utilize a direct displacement SN2-like mechanism, where the acceptor's hydroxyl group attacks the anomeric carbon, inverting its stereochemistry in a single step.
Retaining Glycosyltransferases: This mechanism is more complex and is thought to proceed through a two-step process, often involving a key enzymatic nucleophile, resulting in a net retention of the anomeric stereochemistry.
Structurally, most nucleotide-sugar-dependent glycosyltransferases adopt one of two major folds, known as GT-A or GT-B. These folds provide the structural scaffold for binding the nucleotide sugar donor and the acceptor and for coordinating the catalytic residues and any necessary metal ions. While the specific structural and mechanistic details of a CDP-xylose-dependent xylosyltransferase are not yet widely characterized, it would be expected to follow these fundamental principles of glycosyltransferase function.
Regulatory Mechanisms Governing this compound Metabolism
The metabolism of CDP-xylose must be tightly controlled to meet the cell's needs without wasting energy or resources. Regulation can occur at multiple levels, from the expression of biosynthetic genes to the modulation of enzyme activity.
Key Regulatory Strategies:
| Regulatory Mechanism | Description |
| Substrate Availability | The rate of CDP-xylose synthesis is inherently dependent on the intracellular concentrations of its precursors, CTP and xylose-1-phosphate. The regulation of xylose uptake and CTP synthesis thus provides a foundational level of control. nih.govnih.gov |
| Feedback Inhibition | A common mechanism where the final product of a pathway inhibits an early enzyme in that same pathway. It is highly probable that CDP-xylose would act as an allosteric inhibitor of its own synthase, the CTP:xylose-1-phosphate cytidylyltransferase. This prevents the excessive accumulation of the activated sugar. This principle is seen in the UDP-xylose pathway, where UDP-xylose inhibits UDP-glucose dehydrogenase. nih.gov |
| Transcriptional Control | In bacteria, genes for the metabolism of a specific sugar are often grouped in operons. The expression of these operons is frequently controlled by a repressor protein that is inactivated by the sugar or a metabolite. For example, the xyl operon is regulated by the XylR repressor, which is released from the DNA in the presence of xylose, allowing gene transcription. nih.gov Genes for CDP-xylose synthesis and utilization may be under similar transcriptional control. |
| Global Metabolic Signals | In higher organisms, hormonal signals regulate overall carbohydrate metabolism. Hormones like insulin (B600854) and glucagon (B607659) control blood glucose levels and the flux through major pathways like glycolysis, which indirectly impacts the availability of precursors for all nucleotide sugars. mdpi.comyoutube.comyoutube.com |
The regulation of CTP-utilizing enzymes can also be complex. For example, CTP:phosphocholine cytidylyltransferase activity is controlled by its reversible association with cellular membranes, a process sensitive to the lipid composition of the membrane itself. nih.govnih.gov This illustrates that enzymes involved in CDP-sugar metabolism can be integrated into broader cellular regulatory networks.
Transcriptional and Translational Control of Biosynthetic and Utilizing Enzymes
The synthesis and use of nucleotide sugars are tightly regulated processes, ensuring that the cellular pool of these activated sugar donors meets metabolic demands without wasteful overproduction. While direct evidence for the transcriptional and translational control of CDP-xylose-specific enzymes is scarce, the regulation of pathways for similar molecules, such as UDP-xylose and other CDP-sugars, provides a solid framework for understanding the potential mechanisms at play.
It is plausible that the expression of genes encoding the enzymes responsible for CDP-xylose biosynthesis is controlled by transcription factors that respond to the availability of precursor molecules and the cellular demand for CDP-xylose-containing glycoconjugates. In many bacteria and fungi, the expression of genes for xylose metabolism is under the control of specific transcriptional regulators. For instance, in filamentous fungi, the transcription factors XlnR (also known as Xyr1) and AraR are key regulators of genes involved in the pentose (B10789219) catabolic pathway. It is conceivable that similar transcription factors could regulate the expression of a putative CDP-xylose synthase.
Furthermore, the presence of specific carbon sources can dictate the transcriptional landscape of sugar-nucleotide biosynthetic pathways. In many microorganisms, the presence of glucose leads to carbon catabolite repression (CCR), a phenomenon that represses the expression of genes required for the utilization of alternative carbon sources, including xylose. This suggests that the transcription of genes for CDP-xylose biosynthesis would likely be repressed in the presence of glucose and induced when xylose is the primary carbon source.
Translational control mechanisms could also play a role in modulating the levels of CDP-xylose biosynthetic and utilizing enzymes. This can occur through various mechanisms, including the regulation of mRNA stability and translation efficiency. Such controls would allow for a more rapid response to changing cellular needs compared to transcriptional regulation alone.
Allosteric Regulation and Feedback Inhibition in CDP-Xylose Pathways
Allosteric regulation and feedback inhibition are crucial for the fine-tuning of metabolic pathways, allowing for immediate adjustments to metabolic flux in response to the accumulation of end products. In the context of CDP-xylose, it is highly probable that the pathway is subject to such regulatory controls.
Feedback inhibition is a common mechanism where the final product of a metabolic pathway inhibits an enzyme acting early in that same pathway. A well-documented example is the feedback inhibition of UDP-glucose dehydrogenase by UDP-xylose in the UDP-xylose biosynthetic pathway. biorxiv.org This prevents the excessive production of UDP-xylose when cellular levels are sufficient. Similarly, UDP-xylose has been shown to inhibit UDP-glucose pyrophosphorylase. biorxiv.org By analogy, it is anticipated that CDP-xylose would act as a feedback inhibitor of one or more key enzymes in its own biosynthetic pathway. The most likely target for this inhibition would be the first committed enzyme in the pathway, a putative CDP-xylose synthase, which would catalyze the formation of CDP-xylose from CTP and xylose-1-phosphate.
Allosteric regulation involves the binding of a regulatory molecule to a site on the enzyme other than the active site, leading to a conformational change that either activates or inhibits the enzyme's activity. It is plausible that enzymes in the CDP-xylose pathway are allosterically regulated by various metabolites that signal the cell's energy status or the availability of precursors. For instance, ATP, a universal indicator of high energy charge, often acts as an allosteric activator for biosynthetic enzymes, while AMP or ADP can act as inhibitors.
The table below summarizes the likely regulatory mechanisms based on analogous pathways.
| Regulatory Mechanism | Potential Regulator | Probable Target Enzyme(s) | Expected Effect |
| Transcriptional Induction | D-xylose | Putative CDP-xylose synthase and related biosynthetic enzymes | Increased enzyme synthesis |
| Transcriptional Repression | Glucose (via Carbon Catabolite Repression) | Putative CDP-xylose synthase and related biosynthetic enzymes | Decreased enzyme synthesis |
| Feedback Inhibition | This compound | Putative CDP-xylose synthase | Inhibition of enzyme activity |
| Allosteric Activation | ATP | Putative CDP-xylose synthase | Increased enzyme activity |
| Allosteric Inhibition | AMP, ADP | Putative CDP-xylose synthase | Decreased enzyme activity |
Biological Roles and Functional Implications of Cytidine 5 Diphospho Beta D Xylose
The Established Pathway: Contribution to Proteoglycan Biosynthesis and Extracellular Matrix Assembly via UDP-Xylose
Proteoglycans are fundamental components of the extracellular matrix (ECM), playing crucial roles in cell adhesion, signaling, and tissue mechanics. Their synthesis is a complex process initiated by the attachment of a specific sugar, xylose, to a serine residue on the core protein.
Initiation of Glycosaminoglycan (GAG) Synthesis via Xylose Linkage is UDP-Xylose Dependent
The biosynthesis of GAG chains is initiated by the enzyme xylosyltransferase, which catalyzes the transfer of xylose from a nucleotide sugar donor to a serine residue within a specific recognition sequence on the proteoglycan core protein. nih.govacs.org This initial xylose residue forms the foundation of a linker region to which the repeating disaccharide units of the GAG chain are subsequently added. ebi.ac.uk
Crucially, the substrate for this initial and rate-limiting step is UDP-xylose . nih.govacs.org Structural and functional studies, including the crystal structure of human xylosyltransferase 1 (XT1), have definitively shown the binding pocket of the enzyme is specific for UDP-xylose. nih.gov The enzyme facilitates the transfer of the xylose moiety from UDP to the serine residue, releasing UDP as a byproduct. nih.gov
Documented Roles and Experimental Applications of Cytidine-5'-diphospho-beta-D-xylose
While not the primary xylose donor for proteoglycan synthesis in eukaryotes, CDP-xylose has been identified and utilized in specific biochemical contexts, primarily in studies related to bacterial enzymes and as an inhibitory compound.
CDP-Xylose as a Substrate Analog in Bacterial Enzyme Studies
Research on the biosynthesis of unique sugars in pathogenic bacteria has provided the main context for the study of CDP-xylose. For instance, in the pathway for the synthesis of tyvelose (B24345), a 3,6-dideoxyhexose (B1251815) found in the O-antigen of Salmonella typhi, the enzyme CDP-D-glucose 4,6-dehydratase is a key player. nih.gov In a structural study of this enzyme, researchers successfully crystallized it in a complex with CDP-D-xylose . nih.gov In this case, CDP-xylose served as a stable analog of the natural substrate, CDP-D-glucose, allowing for the detailed X-ray crystallographic analysis of the enzyme's active site. nih.gov This demonstrates that the cytidine (B196190) diphosphate (B83284) moiety is recognized by certain bacterial nucleotide sugar-metabolizing enzymes and that CDP-xylose can act as a competitive inhibitor or substrate analog in these systems.
Inhibitory Effects on Glycosyltransferases
In studies of glycogenin, the self-glucosylating protein primer for glycogen (B147801) synthesis, various nucleotide sugars and their derivatives have been tested for their inhibitory effects. Notably, CDP and CDP-glucose were found to be effective inhibitors of the glucosyl and xylosyl transfer reactions catalyzed by glycogenin. nih.gov While this study did not directly test CDP-xylose as a donor, the inhibitory action of related CDP-containing compounds suggests a potential for CDP-xylose to interfere with certain glycosyltransferase activities, likely by competing for the enzyme's nucleotide-binding site. nih.gov It is important to note that this is an inhibitory role, not a donor function in synthesis.
Cellular and Developmental Processes: A Lack of Evidence for CDP-Xylose Dependent Pathways
Given the current scientific literature, there is no direct evidence to suggest that CDP-xylose-dependent pathways modulate cellular and developmental processes in eukaryotes in the manner that UDP-sugar-dependent pathways do. The critical roles in development, cell signaling, and tissue homeostasis attributed to xylosylation are mediated through the well-established UDP-xylose pathway.
Roles in Intercellular Communication, Cell Adhesion, and Migration
The involvement of this compound in intercellular communication, cell adhesion, and migration is intrinsically linked to its presumed role as a precursor for proteoglycan synthesis. Proteoglycans are essential molecules in the extracellular matrix that mediate these cellular activities. nih.gov
Intercellular Communication:
Proteoglycans on the cell surface and in the ECM act as co-receptors for a variety of signaling molecules, including growth factors and morphogens. By binding to both the signaling molecules and their primary receptors, proteoglycans can modulate signal transduction pathways that are crucial for intercellular communication. The specific structure of the GAG chains, which is initiated by the addition of xylose, can determine the binding affinity and specificity for different signaling molecules. Therefore, the availability of xylose donors like this compound could influence the cellular response to external stimuli.
Cell Adhesion and Migration:
Cell adhesion to the ECM and to other cells is a dynamic process governed by cell surface receptors and ECM components, including proteoglycans. nih.gov These molecules provide a scaffold for cell attachment and can interact with integrins and other adhesion receptors to regulate cell-matrix interactions. Cell migration, a fundamental process in development, immune response, and wound healing, requires a coordinated cycle of adhesion and de-adhesion.
The synthesis of specific proteoglycans, initiated by xylosylation, is critical for establishing the necessary adhesive environment for directed cell movement. For instance, studies on related compounds have shown that disruption of proteoglycan synthesis can impact cell migration. While not directly studying this compound, research on the inhibition of cytidine 5'-triphosphate synthetase (CTPS), an enzyme in the pyrimidine (B1678525) metabolic pathway, has been shown to curtail cell migration in non-small-cell lung cancer cells. nih.gov This highlights the importance of nucleotide synthesis, a pathway that produces precursors for molecules like this compound, in cellular motility.
Furthermore, studies using β-D-xylosides, which act as artificial acceptors for GAG synthesis and compete with proteoglycan core proteins, have demonstrated significant alterations in the synthesis of chondroitin (B13769445) sulfate (B86663) proteoglycans. nih.gov This interference with the normal process of GAG chain elongation, which starts with xylose, underscores the importance of the initial xylosylation step in creating functional proteoglycans that support proper cell adhesion and migration.
Implications for Organismal Development and Tissue Homeostasis
The synthesis of proteoglycans is fundamental to the development of an organism and the maintenance of tissue structure and function throughout life. As a potential key substrate for the initiation of proteoglycan synthesis, this compound would have significant implications for these processes.
Organismal Development:
Tissue Homeostasis:
In adult organisms, tissues are constantly being maintained and repaired, a process known as tissue homeostasis. The ECM plays a vital role in this by providing a stable environment for cells and regulating cell behavior. Proteoglycans contribute to the biomechanical properties of tissues, such as the resilience of cartilage and the hydration of skin. They also continue to be involved in cell signaling and adhesion, helping to maintain the proper organization and function of tissues.
The ability of cells to synthesize and remodel the ECM is crucial for tissue homeostasis. For instance, bovine corneal endothelial cells have been shown to produce an ECM rich in heparan sulfate, dermatan sulfate, and chondroitin sulfate proteoglycans. nih.gov When the synthesis of these proteoglycans is inhibited, the cells can recognize the depleted ECM and respond by increasing their rate of proteoglycan synthesis to restore the matrix. nih.gov This demonstrates a feedback mechanism that highlights the importance of continuous proteoglycan production for maintaining tissue integrity. The availability of xylose donors is a prerequisite for this continuous synthesis.
The regulation of GAG biosynthesis is also evident in studies where the addition of UDP-xylose to bovine cornea cultures led to a decrease in the synthesis of chondroitin and chondroitin sulphate, and an increase in keratan (B14152107) sulphate synthesis. nih.gov This suggests that the levels of xylose donors can shift the balance of different GAG types being produced, thereby altering the properties of the ECM and influencing tissue homeostasis. nih.gov
Metabolic Engineering and Synthetic Biology Approaches for Xylose Metabolism and Cdp Xylose Production
Engineering Biosynthetic Pathways for Nucleotide Sugars and Xylose Derivatives
A primary strategy for producing nucleotide sugars like CDP-xylose involves the manipulation of biosynthetic pathways within microbial hosts. This often requires the introduction of foreign genes and the optimization of native metabolic networks to direct the flow of carbon toward the desired product.
Heterologous Expression of Key Enzymes in Microbial Hosts
The production of specific compounds in industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae often necessitates the introduction of enzymes from other organisms. This process, known as heterologous expression, is a cornerstone of metabolic engineering. For instance, to enable xylose utilization in S. cerevisiae, which does not naturally consume this sugar efficiently, genes encoding enzymes like xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH) from xylose-fermenting yeasts such as Pichia stipitis are commonly expressed. nih.govsnu.ac.krasm.org Similarly, the xylose isomerase (XI) pathway from bacteria or fungi represents an alternative route for converting xylose to xylulose. snu.ac.krfrontiersin.org
The choice of enzymes and their origin can significantly impact the efficiency of the engineered pathway. For example, a xylose reductase from Spathaspora passalidarum with higher activity with NADH was shown to improve ethanol (B145695) production from xylose in a recombinant S. cerevisiae strain. nih.gov In the context of producing specific xylose derivatives, such as xylonic acid, genes like xylose dehydrogenase (xylB) and xylonolactonase (xylC) from Caulobacter crescentus have been successfully expressed in Corynebacterium glutamicum. nih.gov This approach allows the host organism to perform novel chemistries it could not otherwise.
The success of heterologous expression depends on various factors, including the proper folding and activity of the foreign protein in the new host. For example, early attempts to express bacterial xylose isomerase in S. cerevisiae resulted in low catalytic activity. usda.gov Therefore, significant research focuses on screening for enzymes with desirable properties and optimizing their expression levels.
Optimization of Precursor Supply and Carbon Flux towards CDP-Xylose
Simply introducing the necessary enzymes is often insufficient for high-yield production. It is also crucial to optimize the host's metabolism to ensure a sufficient supply of precursor molecules and to direct the flow of carbon towards the desired product. Metabolic flux analysis (MFA) is a powerful tool used to understand and engineer these complex metabolic networks. nih.govnih.govembrapa.br
For xylose metabolism, a key challenge is channeling xylose into the central carbon metabolism, primarily the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov Studies have shown that during xylose utilization, the flux through the non-oxidative PPP is significantly higher than during glucose metabolism. nih.govnih.gov Overexpression of endogenous genes in the non-oxidative PPP, such as those encoding for transketolase (TKL1) and transaldolase (TAL1), has been shown to increase the xylose consumption rate in engineered S. cerevisiae. frontiersin.org
Synthetic Cell-Free Biocatalytic Systems for Nucleotide Sugar Generation
An alternative to in vivo production is the use of cell-free biocatalytic systems. These systems utilize purified enzymes or cell extracts to perform specific chemical transformations in vitro, offering greater control over reaction conditions and avoiding issues related to cell viability and competing metabolic pathways. frontiersin.orgmq.edu.au
Design and Implementation of Enzyme Cascade Reactions for CDP-Xylose Synthesis
The synthesis of complex molecules like CDP-xylose can be achieved through multi-enzyme cascade reactions. In these cascades, the product of one enzymatic reaction serves as the substrate for the next, allowing for the sequential conversion of a simple starting material into a high-value product. For example, a cell-free system for the synthesis of UDP-xylose from UDP-glucose has been developed using UDP-glucose 6-dehydrogenase and UDP-xylose synthase. nih.gov This system also incorporated a chemo-enzymatic cascade for the regeneration of the required NAD+ cofactor. nih.gov
Similar principles can be applied to the synthesis of CDP-xylose. A hypothetical cascade could start from xylose, which is first phosphorylated to xylose-1-phosphate. This intermediate could then be coupled with CTP by a pyrophosphorylase to yield CDP-xylose. The development of such cascades often involves the discovery and engineering of enzymes with the desired substrate specificity and activity. For instance, a chemo-enzymatic method has been demonstrated for the synthesis of UDP-α-D-xylose using a UDP-sugar pyrophosphorylase that acts on a chemically synthesized xylose-1-phosphate precursor. frontiersin.org
The spatial organization of enzymes in a cascade can also enhance efficiency. Researchers have used DNA nanostructures as scaffolds to co-localize enzymes, mimicking natural multi-enzyme complexes and facilitating the channeling of intermediates. kyoto-u.ac.jp
Enhancing Reaction Efficiency and Product Yield in Vitro
Several strategies can be employed to improve the efficiency and yield of in vitro enzymatic reactions. One critical aspect is the regeneration of cofactors, such as ATP and NAD(P)H, which are often expensive and required in stoichiometric amounts. In a cell-free system for producing glucaric acid, a cofactor regeneration system was incorporated, significantly impacting productivity. frontiersin.org Similarly, for the production of xylitol from xylose, formate (B1220265) dehydrogenase has been coupled with xylose reductase to continuously regenerate the NADH cofactor. jmb.or.kr
Optimization of reaction conditions, including temperature, pH, and substrate concentrations, is also crucial. researchgate.netnih.gov Design of experiments (DOE) methodologies, such as response surface methodology (RSM), can be used to systematically identify the optimal conditions for a given enzymatic process. nih.govresearchgate.net For example, RSM was used to optimize xylonic acid production by a recombinant Corynebacterium glutamicum. nih.gov
Genetic and Evolutionary Engineering for Enhanced Xylose Utilization in Microorganisms
Rational genetic engineering involves targeted modifications to the organism's genome based on known metabolic pathways and regulatory networks. nih.gov This includes the overexpression of key enzymes in the xylose assimilation pathway and the deletion of genes that lead to the formation of undesirable byproducts. nih.gov For example, knocking out the gene responsible for xylitol production can improve the yield of other xylose-derived products. nih.gov
Evolutionary engineering, on the other hand, involves subjecting a microbial population to selective pressure over a prolonged period, allowing for the natural selection of mutants with improved traits. nih.govfrontiersin.orgoup.com This approach is particularly useful for complex phenotypes that are difficult to engineer rationally. For instance, S. cerevisiae strains engineered to express a xylose utilization pathway have been adaptively evolved on xylose as the sole carbon source, resulting in strains with significantly increased xylose consumption rates. nih.govasm.orgfrontiersin.orgoup.com This process can lead to a variety of beneficial mutations, some of which may be in unexpected genes, providing new insights into the underlying biology of xylose metabolism. frontiersin.orgoup.com
Directed Evolution and Adaptive Laboratory Evolution Strategies for Improved Fermentation
Directed evolution and adaptive laboratory evolution (ALE) are powerful strategies to enhance the efficiency of xylose fermentation in various microorganisms, primarily by improving the activity and efficiency of key enzymes and optimizing metabolic pathways.
Directed Evolution of Xylose Isomerase:
A significant bottleneck in engineering non-native xylose-fermenting organisms like Saccharomyces cerevisiae is the poor performance of heterologously expressed xylose isomerase (XI), the enzyme that converts xylose to xylulose. Directed evolution has been successfully employed to improve the function of XI. For instance, researchers have targeted the xylA gene from Piromyces sp. for directed evolution in S. cerevisiae. nih.govnih.govasm.org Through several rounds of mutagenesis and growth-based screening, a variant with six mutations (E15D, E114G, E129D, T142S, A177T, and V433I) was isolated. nih.govasm.org This evolved enzyme exhibited a 77% increase in enzymatic activity. nih.govasm.org When expressed in a minimally engineered yeast strain, this mutant enzyme led to a 61-fold improvement in the aerobic growth rate and an almost 8-fold increase in both ethanol production and xylose consumption rates. nih.gov Under oxygen-limited conditions, the evolved XI mutant enabled a nearly 90% increase in xylose consumption rates and a significant increase in ethanol production compared to the wild-type enzyme. nih.gov
These studies highlight the potential of directed evolution to overcome the limitations of heterologous enzyme expression and significantly enhance xylose utilization and subsequent fermentation. nih.gov
Adaptive Laboratory Evolution for Enhanced Xylose Utilization:
ALE involves cultivating microorganisms under specific selective pressures over extended periods, allowing for the natural selection of mutants with improved characteristics. This strategy has been effectively used to improve D-xylose utilization and the production of biofuels like isobutanol in S. cerevisiae. nih.gov In one study, combining ALE with rational metabolic engineering improved the yeast's specific growth rate on D-xylose. nih.gov Whole-genome resequencing of evolved strains identified single nucleotide mutations in genes such as CCR4 and TIF1, which were previously not known to be involved in D-xylose utilization. nih.gov These mutations resulted in 23% and 14% improvements in the specific growth rate, respectively. nih.gov
Furthermore, ALE has been applied to other microorganisms. For example, an automated ALE method facilitated the growth of Corynebacterium glutamicum on D-xylose as the sole carbon source, achieving a growth rate of 0.26 h⁻¹. nih.gov In another instance, ALE of the recombinant xylose-fermenting bacterium Zymomonas mobilis over 200 days led to a twofold increase in maximum biomass and increased glucose and xylose utilization rates to 1.24 and 1.34 g/g⋅h, respectively. nih.gov
The following table summarizes the key findings from directed evolution and adaptive laboratory evolution studies for improved xylose fermentation.
| Strategy | Organism | Target/Method | Key Improvement | Reference |
| Directed Evolution | Saccharomyces cerevisiae | Piromyces sp. xylA gene mutagenesis | 77% increase in xylose isomerase activity; ~8-fold increase in ethanol production and xylose consumption. nih.govasm.org | nih.govnih.govasm.org |
| Adaptive Laboratory Evolution | Saccharomyces cerevisiae | ALE on D-xylose | 23% and 14% improvement in specific growth rate from mutations in CCR4 and TIF1. nih.gov | nih.gov |
| Adaptive Laboratory Evolution | Corynebacterium glutamicum | Automated repeated batch culture on D-xylose | Enabled growth on D-xylose as sole carbon source with a growth rate of 0.26 h⁻¹. nih.gov | nih.gov |
| Adaptive Laboratory Evolution | Zymomonas mobilis | 200 days of ALE | 2-fold increase in biomass; glucose and xylose utilization rates of 1.24 and 1.34 g/g⋅h. nih.gov | nih.gov |
Genome-Scale Metabolic Network Analysis for Pathway Reconstruction and Optimization
Genome-scale metabolic models (GEMs) are powerful computational tools that provide a systems-level understanding of an organism's metabolism. nih.gov These models are instrumental in reconstructing and optimizing metabolic pathways for the production of desired compounds, including those derived from xylose.
Pathway Reconstruction and Analysis:
The reconstruction of a GEM is the foundational step in metabolic network analysis. researchgate.net This process involves compiling all known metabolic reactions in an organism, including information on genes, enzymes, and metabolites, to create a mathematical representation of the metabolic network. nih.govresearchgate.net For instance, a GEM for Scheffersomyces stipitis, a yeast known for its native ability to ferment xylose, was reconstructed to understand its metabolism on a global scale. nih.gov This model, accounting for 814 genes, 1371 reactions, and 971 metabolites, successfully predicted substrate utilization and provided insights into xylose metabolism and cofactor recycling. nih.gov
GEMs can be used to analyze and predict the metabolic consequences of genetic perturbations. researchgate.net By simulating the flow of metabolites (fluxes) through the network, researchers can identify bottlenecks and predict the effects of gene knockouts or overexpressions. nih.govplos.org For example, in silico flux variability analysis of the S. stipitis model identified bottlenecks in xylose uptake and nucleotide cofactor recycling. nih.gov
Optimization of Metabolic Pathways:
Once a metabolic network is reconstructed, it can be used to guide the optimization of pathways for the overproduction of specific metabolites. The OptForce methodology, for example, uses GEMs to predict a minimal set of genetic interventions required to achieve a desired production yield. psu.edu This approach was used to increase the intracellular availability of malonyl-CoA, a key precursor for various valuable compounds, in Escherichia coli. psu.edu The model predicted knockout targets (fumC and sucC) and overexpression targets (ACC, PGK, GAPD, and PDH) that cooperatively force carbon flux towards malonyl-CoA. psu.edu
Furthermore, GEMs can be integrated with other data types, such as transcriptomics, to refine predictions and understand regulatory mechanisms. By analyzing transcriptional differences of genes under different conditions (e.g., growth on glucose vs. xylose), researchers can identify key transcription factors and regulatory networks that influence metabolic shifts. nih.gov This integrated approach allows for a more comprehensive understanding of cellular metabolism and facilitates the rational design of strains with improved production capabilities.
The table below outlines some of the tools and approaches used in genome-scale metabolic network analysis.
| Tool/Approach | Description | Application | Reference |
| Genome-Scale Metabolic Model (GEM) | Mathematical representation of all known metabolic reactions in an organism. | Predicts phenotypes, elucidates metabolic pathways, identifies engineering targets. nih.gov | nih.govresearchgate.netnih.gov |
| Flux Balance Analysis (FBA) | A mathematical method to predict the flow of metabolites through the metabolic network. | Simulates metabolic changes under different genetic and environmental conditions. researchgate.net | researchgate.net |
| OptForce | An algorithm that predicts minimal genetic interventions to achieve a specific production target. | Identified gene knockouts and overexpressions to increase malonyl-CoA in E. coli. psu.edu | psu.edu |
| SAMBA (SAMpling Biomarker Analysis) | Simulates fluxes in exchange reactions to predict differentially exchanged metabolites. | Provides insights into metabolic pathway perturbations. nih.gov | nih.gov |
| CLOSEgaps | A deep learning tool for filling gaps in incomplete GEMs. | Improves the accuracy of GEMs by identifying missing reactions. arxiv.org | arxiv.org |
| CANYUNs | A method to quantify combined genomic, biochemical, and phenotypic evidence for reactions in a GENRE. | Generates accurate GENREs with a quantitative metric for the evidence of each reaction. plos.org | plos.org |
Comparative Biochemistry and Phylogenomics of Cytidine 5 Diphospho Beta D Xylose Pathways
Evolutionary Conservation of CDP-Xylose Metabolism Across Domains of Life
The metabolism of CDP-activated sugars, including the pathway precursors to CDP-xylose, is a conserved feature in certain bacterial lineages, particularly in the context of O-antigen biosynthesis. The O-antigen is the outermost component of the lipopolysaccharide (LPS) layer in Gram-negative bacteria and is a major determinant of serological specificity and virulence.
The biosynthesis of CDP-xylose is intrinsically linked to the pathway for CDP-linked 3,6-dideoxyhexoses, such as tyvelose (B24345), which are found in the O-antigens of pathogenic bacteria like Salmonella and Yersinia. wisc.edunih.gov The pathway initiates with CDP-D-glucose, and the first committed and irreversible step is catalyzed by the enzyme CDP-D-glucose 4,6-dehydratase . wisc.eduwikipedia.orgnih.gov
This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, converts CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose. wisc.eduresearchgate.net It is an NAD⁺-dependent oxidoreductase. nih.gov While the direct synthesis of CDP-xylose as an end product is less common, CDP-D-xylose has been studied as a substrate analog that binds effectively to the active site of CDP-D-glucose 4,6-dehydratase, providing critical insights into the enzyme's structure and mechanism. wisc.edunih.gov
Homologous genes encoding this and subsequent enzymes in the pathway are typically found clustered together on the chromosome in what is known as the O-antigen gene cluster (historically, the rfb locus). nih.govnih.gov The gene for CDP-D-glucose 4,6-dehydratase has been identified as ddhB in Salmonella typhi. wisc.edu The conservation of these gene clusters across different bacterial species points to a shared evolutionary origin for the synthesis of these specialized sugars. nih.gov
Table 1: Key Enzymes and Genes in the CDP-D-Glucose Dehydration Pathway
| Enzyme Name | Gene Name (example) | Function | Organism Example |
| CDP-D-glucose 4,6-dehydratase | ddhB | Catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. | Salmonella typhi, Yersinia pseudotuberculosis |
| CDP-tyvelose 2-epimerase | - | Catalyzes C-2 epimerization in CDP-activated sugars. | Thermodesulfatator atlanticus |
Phylogenetic analyses of the enzymes involved in nucleotide sugar biosynthesis, particularly those of the SDR superfamily, reveal a complex evolutionary history shaped by both vertical descent and horizontal gene transfer (HGT). researchgate.netnih.gov When enzymes like CDP-D-glucose 4,6-dehydratase from various bacteria are compared, they tend to cluster based on substrate specificity rather than the phylogeny of the host organisms. researchgate.net This pattern is strong evidence for the role of HGT in distributing these metabolic pathways among bacteria.
The O-antigen gene clusters are known hotspots for genetic recombination and HGT, which drives the immense diversity of O-antigen structures observed in nature. nih.govoup.com This genetic mobility allows bacteria to rapidly alter their cell surface, facilitating adaptation to new hosts and evasion of the host immune system. The presence of CDP-sugar biosynthesis pathways in disparate bacterial groups suggests that these gene clusters have been transferred between species over evolutionary time, contributing to the emergence of pathogenic clones. nih.gov For instance, the O-antigen gene clusters of E. coli O4 and O26 show high similarity, indicating a shared ancestor and subsequent lateral transfer events. nih.gov
Diversification of Xylose-Derived Glycans and Their Biological Significance
The activation of xylose as either a UDP or CDP-linked sugar dictates its metabolic fate and the types of glycoconjugates it will be incorporated into. This diversification leads to distinct biological roles in different organisms.
The roles of CDP-xylose and UDP-xylose in glycosylation are starkly different, reflecting a fundamental divergence in the function of the glycans they help create.
CDP-Xylose Pathway: This pathway is predominantly found in bacteria and is associated with the synthesis of specialized, often immunogenic, cell surface structures. CDP-activated sugars are precursors for 3,6-dideoxyhexoses, which are key components of the O-antigen in many Gram-negative pathogens. wisc.edunih.gov The unique sugars produced via this pathway contribute directly to the serological specificity of the bacterium. wisc.edu The incorporation of these sugars creates a highly variable surface layer that is a primary target for the host immune system.
UDP-Xylose Pathway: In contrast, UDP-xylose is a ubiquitous nucleotide sugar in eukaryotes and is fundamental to the synthesis of major structural and signaling molecules. nih.gov In plants, UDP-xylose is the donor for the synthesis of hemicelluloses like xylan (B1165943) and xyloglucan, which are critical components of the plant cell wall. nih.gov In animals, UDP-xylose is the initial sugar added to a serine residue in the core protein of most proteoglycans, such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate. nih.gov This xylosylation step, which occurs in the endoplasmic reticulum and Golgi apparatus, is essential for the subsequent assembly of glycosaminoglycan chains that are vital for tissue structure, cell signaling, and development. nih.gov
Table 2: Comparison of CDP-Xylose and UDP-Xylose Glycosylation Pathways
| Feature | CDP-Xylose Pathway | UDP-Xylose Pathway |
| Primary Domain | Bacteria | Eukaryotes (Plants, Animals, Fungi) |
| Primary Product | Precursors for O-Antigen (e.g., 3,6-dideoxyhexoses) | Structural Polysaccharides, Proteoglycans |
| Biological Role | Bacterial virulence, antigenic diversity, immune evasion | Plant cell wall structure, animal extracellular matrix, cell signaling |
| Cellular Location | Cytoplasm | Cytosol, ER/Golgi Lumen |
| Key Precursor | CDP-D-glucose | UDP-D-glucose, UDP-D-glucuronic acid |
The glycoconjugates derived from CDP-activated sugars provide a significant adaptive advantage to bacteria, especially in the context of survival within a host. The O-antigen portion of LPS is a primary point of interaction between a Gram-negative bacterium and its host's immune system. researchgate.net
The structural variability of the O-antigen, generated by the incorporation of unique sugars like tyvelose and other dideoxyhexoses from the CDP-glucose pathway, is a key strategy for immune evasion. wisc.edu By altering the composition of the O-antigen, bacteria can create a vast array of serotypes, preventing effective recognition by host antibodies generated during a previous infection. This antigenic diversity is a major factor in the success of pathogens like Salmonella enterica. nih.gov
Furthermore, the ability to rapidly change the O-antigen structure through HGT of the biosynthesis gene clusters allows bacterial populations to adapt to immune pressure and colonize new niches. nih.govnih.gov In environments with fluctuating conditions or during the infection process, the ability to modify this protective outer layer is crucial for bacterial survival and persistence. nih.govnih.gov Therefore, the CDP-xylose precursor pathway is not merely for glycan synthesis but is a vital component of the evolutionary arms race between pathogenic bacteria and their hosts.
Future Research Directions and Translational Perspectives in Glycoscience
Elucidation of Novel Cytidine-5'-diphospho-beta-D-xylose-Dependent Glycosylation Pathways
While UDP-xylose is a well-known donor for the xylosylation of proteins and proteoglycans, the role of CDP-xylose in glycosylation is less understood. Future research will likely focus on identifying and characterizing novel glycosylation pathways that specifically utilize CDP-xylose.
The biosynthesis of activated sugar donors is a critical control point in glycosylation. In plants, UDP-xylose synthesis occurs in both the cytosol and membrane-bound compartments, catalyzed by UDP-GlcA decarboxylase (UDP-GlcA-DC) isoforms. nih.gov This suggests that distinct pools of activated xylose may be required for specific xylosylation events. Research into whether similar compartmentalization and isoform diversity exist for CDP-xylose synthesis could reveal new layers of regulation in glycosylation.
Furthermore, studies on the N-glycosylation pathways in organisms like Chlamydomonas reinhardtii have revealed the presence of complex N-linked glycans containing xylose residues. nih.gov While UDP-xylose is the presumed donor in these pathways, the possibility of CDP-xylose involvement, particularly in the biosynthesis of unusual or rare glycans, remains an open question. The exploration of deoxysugar biosynthesis pathways, which often feature unique enzymatic transformations, may also uncover novel roles for CDP-xylose or its derivatives. utexas.edu The identification of glycosyltransferases that exhibit a preference for CDP-xylose over other nucleotide sugars will be a key step in unraveling these new pathways.
A comparative analysis of the metabolic routes for different activated xylose donors could provide insights into their distinct biological functions. For instance, the inhibition of glycogenin-catalyzed glucosyl transfer by CDP suggests a potential regulatory role for cytidine-based nucleotides in carbohydrate metabolism. nih.gov
Advanced Structural and Mechanistic Studies of CDP-Xylose-Interacting Enzymes
A deep understanding of the enzymes that synthesize, transport, and utilize CDP-xylose is fundamental to harnessing its potential. Future research will undoubtedly delve into the intricate structural and mechanistic details of these proteins.
High-resolution crystal structures of enzymes in complex with CDP-xylose or its analogs will be invaluable. Such studies, akin to those performed on UDP-xylose synthase and D-xylose isomerase, can reveal the molecular basis of substrate recognition, catalysis, and regulation. nih.govnih.govnih.govmdpi.com For example, the structural analysis of UDP-xylose synthase has provided detailed insights into its three-step catalytic conversion of UDP-glucuronic acid, highlighting the role of sugar ring distortion. nih.govnih.gov Similar investigations into a putative CDP-xylose synthase would be highly informative.
Mechanistic studies, employing techniques such as kinetic analysis, site-directed mutagenesis, and computational modeling, will be crucial to dissect the catalytic mechanisms of CDP-xylose-interacting enzymes. Understanding how these enzymes achieve their specificity for the cytidine (B196190) nucleotide and the xylose moiety will be a primary focus. For instance, studies on 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a thiamin diphosphate-dependent enzyme, have revealed how the donor substrate can influence the reaction mechanism and acceptor specificity. nih.gov
Moreover, investigating the conformational changes that occur upon substrate and cofactor binding, as seen in enzymes like DXPS from Pseudomonas aeruginosa and Klebsiella pneumoniae, can provide a dynamic view of enzyme function and aid in the design of specific inhibitors or engineered enzymes with novel activities. biorxiv.org
| Enzyme Class | Research Focus | Potential Insights |
| CDP-xylose Synthase (putative) | Identification, structural and mechanistic characterization. | Understanding the biosynthesis of CDP-xylose and its regulation. |
| CDP-xylose-dependent Glycosyltransferases | Discovery and characterization of enzymes that utilize CDP-xylose as a donor substrate. | Elucidation of novel glycosylation pathways and the biological roles of CDP-xylose. |
| CDP-xylose Transporters | Identification and functional analysis of transporters responsible for moving CDP-xylose across cellular membranes. | Insights into the subcellular localization and trafficking of CDP-xylose. |
Development of Innovative Biotechnological Applications Leveraging CDP-Xylose Metabolism
The metabolic pathways involving xylose and its activated forms hold significant promise for a range of biotechnological applications. Future research is expected to translate our fundamental understanding of CDP-xylose metabolism into practical and innovative technologies.
One major area of application is in the production of biofuels and other valuable bioproducts from lignocellulosic biomass, a rich source of xylose. nih.gov While much of the current focus is on the fermentation of D-xylose to ethanol (B145695) and other chemicals, the enzymatic synthesis of valuable compounds using CDP-xylose as a precursor is a largely unexplored frontier. mdpi.comnih.govmdpi.com For example, chemo-enzymatic methods have been developed for the synthesis of UDP-xylose, and similar strategies could be applied to produce CDP-xylose on a preparative scale. frontiersin.orgresearchgate.net
The synthesis of rare sugars and their derivatives is another exciting application. Rare sugars like D-allose have significant pharmacological potential, and efficient synthetic routes are highly sought after. nih.govrsc.org CDP-xylose could serve as a key intermediate in the enzymatic or chemo-enzymatic synthesis of novel rare sugars with unique biological activities.
Furthermore, the development of engineered metabolic pathways that utilize CDP-xylose could lead to the production of novel bioactive compounds. The principles of glycodiversification, which involves altering the sugar moieties of natural products to create new analogs with improved properties, could be applied using CDP-xylose-dependent glycosyltransferases. utexas.edu The enzymatic synthesis of sugar fatty acid esters with antimicrobial properties from xylose demonstrates the potential for creating high-value compounds from renewable resources. mdpi.com
The production of optically pure chemicals, such as D-lactic acid from xylose fermentation, highlights the potential for using engineered microorganisms to convert xylose into specific, high-value products. nih.gov The development of efficient enzymatic cascades for the synthesis of compounds like D-xylulose 5-phosphate further underscores the power of in vitro biocatalysis. researchgate.net
| Application Area | Research Direction | Potential Products/Outcomes |
| Biofuels and Bioproducts | Engineering microorganisms to efficiently convert xylose to biofuels and chemicals via CDP-xylose pathways. | Second-generation biofuels, platform chemicals, and specialty bioproducts. |
| Pharmaceuticals | Enzymatic synthesis of rare sugars and glycosylated natural products using CDP-xylose. | Novel therapeutics, including antibiotics and anti-cancer agents. |
| Food and Cosmetics | Production of sugar-based surfactants, prebiotics, and other functional ingredients. | Bio-based and sustainable ingredients with enhanced properties. |
Q & A
Q. How is Cytidine-5'-diphospho-beta-D-xylose biochemically classified, and what tools are used for its structural annotation?
this compound (CDP-xylose) is classified as a nucleotide sugar in databases like ChEBI and ClassyFire. Automated tools such as ClassyFire assign it to categories like "nucleotide sugars" and "cytidine phosphates," though discrepancies may arise due to its xylose moiety, which can lead to conflicting annotations (e.g., missing or overlapping classifications in taxonomic hierarchies) . Researchers should cross-validate classifications using multiple databases (e.g., PubChem, ChEBI) and computational tools to resolve ambiguities.
Q. What enzymatic pathways are involved in the biosynthesis of CDP-xylose?
CDP-xylose is synthesized via phosphorylation and nucleotide transfer steps. For analogous nucleotide sugars like CDP-choline, biosynthesis involves kinases (e.g., CMP kinase) and transferases that phosphorylate precursors (e.g., CMP) and transfer nucleotides to sugar moieties . For CDP-xylose, similar pathways likely involve xylose phosphorylation followed by cytidine transfer. Experimental validation requires enzyme assays (e.g., monitoring CTP consumption via HPLC ) and isotopic labeling to trace metabolic flux.
Q. Which analytical methods are suitable for quantifying CDP-xylose in enzymatic assays?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying nucleotide sugars. For example, studies on CDP, CTP, and CMP derivatives use reverse-phase LC-MS with ammonium acetate buffers to enhance ionization . Quantification can be achieved via external calibration curves or isotope-labeled internal standards (e.g., deuterated cytidine derivatives ).
Advanced Research Questions
Q. How is CDP-xylose utilized in molecular docking studies to validate enzyme-ligand interactions?
CDP-xylose serves as a co-crystallized ligand in structural studies of enzymes like CDP-D-glucose 4,6-dehydratase (PDB: 1WVG). Docking workflows involve:
- Preparing the ligand and protein (e.g., removing water molecules, adding hydrogens).
- Grid generation around the active site.
- Scoring binding poses using Autodock or similar tools.
For CDP-xylose, docking studies corroborate interactions with catalytic residues (e.g., hydrogen bonding with Asp/Glu residues) and guide mutagenesis experiments to probe substrate specificity .
Q. What role does CDP-xylose play in modulating glycosyltransferase substrate specificity?
CDP-xylose acts as a donor substrate for xylosyltransferases, which catalyze xylose incorporation into glycans. Structural studies reveal that the xylose moiety’s stereochemistry (beta-D configuration) and the diphosphate group’s charge distribution are critical for binding to GT-A fold glycosyltransferases. Competitive inhibition assays with UDP-sugars (e.g., UDP-glucose) can identify specificity determinants, while kinetic studies (Km, Vmax) quantify enzyme preference for CDP-xylose .
Q. How do conflicting database annotations of CDP-xylose impact metabolic pathway annotation?
Discrepancies in ClassyFire and ChEBI classifications (e.g., ambiguous placement in "nucleotide sugars" vs. "cytidine derivatives") complicate pathway reconstruction. For example, misannotation may lead to incorrect assignment of CDP-xylose to pathways like peptidoglycan biosynthesis instead of plant secondary metabolism. Researchers should manually curate annotations using phylogenomic tools and validate via gene knockout/RNAi to confirm pathway involvement .
Q. What challenges arise in characterizing CDP-xylose-protein interactions using biophysical techniques?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) face challenges due to CDP-xylose’s low molecular weight and transient binding. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
